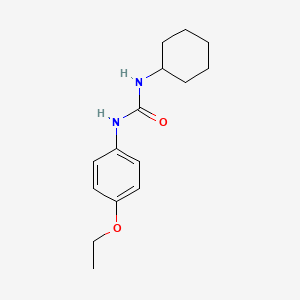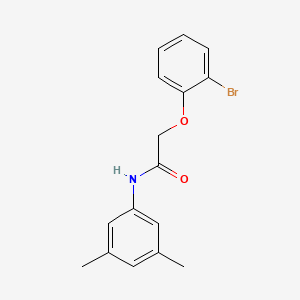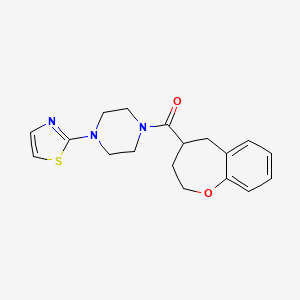
4-tert-butyl-N'-(cyclopropylcarbonyl)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to "4-tert-butyl-N'-(cyclopropylcarbonyl)benzohydrazide" often involves intricate steps to ensure the introduction of specific functional groups while maintaining the structural integrity of the cyclopropyl and tert-butyl groups. For example, an efficient enantioselective synthesis method described by Campbell et al. (2009) utilizes iodolactamization as a key step for preparing highly functionalized intermediates (Campbell et al., 2009). Although not directly synthesizing the exact compound, this research highlights the complexity and precision required in chemical synthesis processes relevant to compounds with similar structural components.
Molecular Structure Analysis
The molecular structure of derivatives similar to "4-tert-butyl-N'-(cyclopropylcarbonyl)benzohydrazide" has been extensively studied to understand their conformation, bonding, and spatial arrangement. Meurs and Koningsveld (1974) determined the molecular structure of a closely related compound using X-ray diffraction, revealing details about the crystal packing and molecular conformation (Meurs & Koningsveld, 1974). Such studies are crucial for predicting the behavior and reactivity of the compound under different conditions.
Chemical Reactions and Properties
The chemical reactivity of "4-tert-butyl-N'-(cyclopropylcarbonyl)benzohydrazide" and related compounds is influenced by the presence of the tert-butyl and cyclopropyl groups. These groups can affect the electron density and steric hindrance around reactive sites, thereby influencing reactions such as nucleophilic substitutions, cycloadditions, and more. For instance, research by Keess and Oestreich (2017) on tert-butyl-substituted cyclohexadienes demonstrates the potential for novel reactions based on tert-butyl groups' unique properties (Keess & Oestreich, 2017).
properties
IUPAC Name |
4-tert-butyl-N'-(cyclopropanecarbonyl)benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-15(2,3)12-8-6-11(7-9-12)14(19)17-16-13(18)10-4-5-10/h6-10H,4-5H2,1-3H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVNQFIZQZQLFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NNC(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N'-(cyclopropylcarbonyl)benzohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(cyclopropylcarbonyl)-N-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5654239.png)

![(3aS*,6aS*)-2-methyl-5-[2-(2-morpholin-4-ylethoxy)benzyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5654268.png)
![N'-[(3S*,4R*)-4-isopropyl-1-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)pyrrolidin-3-yl]-N,N-dimethylsulfamide](/img/structure/B5654276.png)

![4-(methoxymethyl)-6-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrimidine](/img/structure/B5654283.png)
![2-{[4-(acetylamino)benzoyl]amino}benzoic acid](/img/structure/B5654284.png)
![4-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)carbonothioyl]morpholine](/img/structure/B5654291.png)

![N-[2-(hydroxymethyl)phenyl]-3-methoxybenzamide](/img/structure/B5654303.png)

![2-(cyclopropylmethyl)-8-[(4-methyl-2-thienyl)sulfonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5654312.png)

